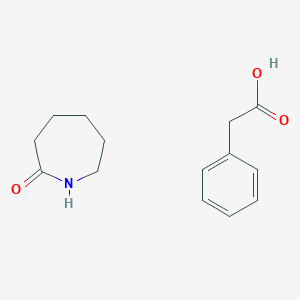

Phenylacetic acid--azepan-2-one (1/1)

Beschreibung

Overview of Co-crystallization and Salt Formation in Organic Chemistry

The formation of multicomponent crystalline solids from two or more neutral molecules is known as co-crystallization, resulting in a co-crystal. vulcanchem.com In contrast, salt formation involves the transfer of a proton from an acidic component to a basic one, creating a solid composed of ions. solubilityofthings.com The distinction between a co-crystal and a salt is crucial as it dictates the resulting properties of the solid. Generally, the difference in the pKa values of the acid and base can predict the outcome; a large difference (typically > 3) favors salt formation, while a smaller difference often leads to co-crystals. nih.gov Co-crystals offer an advantage over salts as they can be formed with non-ionizable molecules, expanding the scope of materials whose properties can be modified. vulcanchem.com The method of crystallization, such as solution growth, solid-state grinding, or solvent-drop grinding, can also influence whether a co-crystal or a salt is formed and can even lead to different polymorphic forms. spectrabase.comjonesday.com

Significance of Phenylacetic Acid as a Molecular Building Block

Phenylacetic acid is a versatile organic compound featuring both a phenyl group and a carboxylic acid functional group. wikipedia.org This structure makes it an excellent building block in supramolecular chemistry and crystal engineering. jonesday.commdpi.com The carboxylic acid group is a reliable hydrogen bond donor, capable of forming strong and directional interactions with suitable acceptor groups. The phenyl ring allows for π-π stacking interactions, which can further stabilize crystal structures. Phenylacetic acid and its derivatives are found in various applications, including perfumes, pharmaceuticals, and as plant auxins. wikipedia.orgacs.org Its ability to form stable co-crystals with various molecules is utilized to modify properties such as solubility and stability. ul.ienih.govwikipedia.org

Role of Azepan-2-one (B1668282) (ε-Caprolactam) in Supramolecular Architectures

Azepan-2-one, commonly known as ε-caprolactam, is a seven-membered cyclic amide. acs.org It is a primary precursor in the production of Nylon-6 and has been explored for its role in creating complex supramolecular structures. acs.org The amide functional group within the lactam ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form robust hydrogen-bonded networks. Studies have shown that ε-caprolactam readily forms co-crystals with various molecules, particularly those containing carboxylic acid, hydroxyl, or sulfonamide groups. acs.orgchemicalbook.com In many of these structures, both lactam-lactam and lactam-coformer interactions are observed, contributing to the stability of the resulting crystal lattice. chemicalbook.com The ability of ε-caprolactam to participate in these predictable hydrogen bonding patterns makes it a valuable component in the design of new supramolecular architectures. acs.org

Rationale for Investigating the Phenylacetic Acid--Azepan-2-one (1/1) System

The investigation of the Phenylacetic acid--azepan-2-one (1/1) system is driven by the complementary nature of its constituent molecules. Phenylacetic acid provides a strong hydrogen bond donor via its carboxylic acid group, while azepan-2-one offers a strong hydrogen bond acceptor in its carbonyl oxygen. This pairing is highly conducive to the formation of a stable acid-amide heterosynthon, a common and reliable interaction in crystal engineering. nih.gov

The formation of a 1:1 complex is anticipated to occur through hydrogen bonding between the carboxylic acid proton of phenylacetic acid and the carbonyl oxygen of azepan-2-one. This interaction would form a neutral co-crystal rather than a salt, given the pKa values of the components. The resulting supramolecular complex could exhibit modified physicochemical properties compared to the individual components, such as altered solubility, dissolution rate, and melting point. While specific experimental synthesis and detailed characterization of the Phenylacetic acid--azepan-2-one (1/1) adduct are not extensively documented in publicly available research, the principles of supramolecular chemistry strongly suggest its potential for formation and its interest as a subject for further study to understand fundamental crystal engineering principles. vulcanchem.com

Compound Data Tables

Table 1: Properties of Phenylacetic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Phenylethanoic acid | wikipedia.org |

| Molecular Formula | C₈H₈O₂ | wikipedia.org |

| Molar Mass | 136.15 g/mol | wikipedia.org |

| Melting Point | 76 to 77 °C | wikipedia.org |

| Boiling Point | 265.5 °C | wikipedia.org |

| Solubility in water | 15 g/L | wikipedia.org |

Table 2: Properties of Azepan-2-one (ε-Caprolactam)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Azepan-2-one | acs.org |

| Common Name | ε-Caprolactam | acs.org |

| Molecular Formula | C₆H₁₁NO | acs.org |

| Molar Mass | 113.16 g/mol | acs.org |

| Melting Point | 69.2 °C | acs.org |

| Boiling Point | 270.8 °C | acs.org |

Eigenschaften

CAS-Nummer |

894776-55-7 |

|---|---|

Molekularformel |

C14H19NO3 |

Molekulargewicht |

249.30 g/mol |

IUPAC-Name |

azepan-2-one;2-phenylacetic acid |

InChI |

InChI=1S/C8H8O2.C6H11NO/c9-8(10)6-7-4-2-1-3-5-7;8-6-4-2-1-3-5-7-6/h1-5H,6H2,(H,9,10);1-5H2,(H,7,8) |

InChI-Schlüssel |

WACPKIOJLHPSET-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(=O)NCC1.C1=CC=C(C=C1)CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Phenylacetic Acid Azepan 2 One 1/1 Complexes

Direct Co-crystallization Techniques

Direct co-crystallization from a solution is a common and often straightforward method for obtaining co-crystals. This approach relies on the principle of supersaturation, where the dissolved components come together to form a stable crystalline lattice. The choice of solvent and the method of inducing supersaturation are critical parameters that influence the outcome of the crystallization process.

Solvent evaporation is one of the most widely used techniques for screening and producing co-crystals. nih.govsysrevpharm.org The fundamental principle involves dissolving stoichiometric amounts of the co-crystal formers, in this case, phenylacetic acid and azepan-2-one (B1668282), in a suitable solvent or solvent mixture. The subsequent slow evaporation of the solvent increases the concentration of the solutes, leading to supersaturation and the eventual formation of co-crystal nuclei, which then grow into larger crystals.

The selection of an appropriate solvent is crucial and is typically based on the solubility of both individual components. nih.gov A solvent in which both phenylacetic acid and azepan-2-one exhibit similar and moderate solubility is often ideal. The rate of evaporation can also significantly impact the crystalline form obtained. mdpi.com Slower evaporation rates generally favor the formation of larger, higher-quality crystals suitable for single-crystal X-ray diffraction analysis.

Table 1: Hypothetical Solvent Screening for Phenylacetic Acid--Azepan-2-one (1/1) Co-crystallization by Solvent Evaporation

| Solvent | Rationale | Expected Outcome |

|---|---|---|

| Ethanol | Both components are likely soluble. | Potential for co-crystal formation. |

| Acetone | Good solvent for many organic compounds. | Possibility of co-crystal or individual component crystallization depending on relative solubilities. |

| Ethyl Acetate | A less polar option. | May influence hydrogen bonding and crystal packing. |

This table is illustrative and based on general principles of organic compound solubility. Actual experimental results would be required for confirmation.

Cooling crystallization is another widely employed method that relies on the temperature-dependent solubility of the components. In this technique, stoichiometric amounts of phenylacetic acid and azepan-2-one are dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then gradually cooled, which decreases the solubility of the components and induces supersaturation, leading to co-crystal formation.

The cooling rate is a critical parameter that can influence the crystal size, morphology, and even the polymorphic form of the resulting co-crystal. Slower cooling rates typically yield larger and more well-defined crystals, while rapid cooling can sometimes lead to the formation of metastable polymorphs or amorphous material.

Slurry crystallization is a versatile technique where a suspension of the solid components is stirred in a small amount of a solvent in which they are sparingly soluble. nih.govsysrevpharm.org Over time, the system reaches a thermodynamic equilibrium, which often results in the formation of the most stable crystalline phase, which could be the co-crystal.

For the phenylacetic acid and azepan-2-one system, equimolar amounts of the two solids would be suspended in a selected solvent. The constant agitation of the slurry facilitates the dissolution of the individual components and the subsequent precipitation of the more stable co-crystal. This method is particularly useful for screening different solvents and for producing a stable co-crystal form. The progress of the transformation can be monitored by periodically sampling the solid phase and analyzing it using techniques like Powder X-ray Diffraction (PXRD).

Mechanochemical Synthesis Routes

Mechanochemistry involves the use of mechanical energy to induce chemical reactions and phase transformations in the solid state. These methods are often considered "green" as they typically use minimal or no solvent.

Neat grinding, or grinding-assisted formation, is a simple and effective mechanochemical method for preparing co-crystals. In this solvent-free approach, stoichiometric amounts of phenylacetic acid and azepan-2-one are physically ground together using a mortar and pestle or a ball mill. The mechanical force applied during grinding provides the energy required to break the crystal lattices of the starting materials and facilitate the formation of new intermolecular interactions, leading to the co-crystal.

The efficiency of neat grinding can depend on factors such as the grinding time, frequency (in ball milling), and the physical properties of the starting materials. This method is particularly advantageous for rapidly screening potential co-crystal forming pairs.

Liquid-assisted grinding (LAG) is a variation of mechanochemical synthesis where a small, catalytic amount of a liquid is added to the solid reactants before or during grinding. researchgate.netnih.gov The liquid phase can act as a lubricant, accelerating the reaction by enhancing molecular mobility and facilitating the dissolution and re-precipitation of the components to form the co-crystal.

For the synthesis of the phenylacetic acid--azepan-2-one complex, a few drops of a carefully selected solvent would be added to the solid mixture before grinding. The choice of the liquid is critical; it should not fully dissolve the components but should be able to promote the formation of the co-crystal. LAG often leads to faster reaction times and can result in more crystalline products compared to neat grinding.

Table 2: Comparison of Potential Synthetic Methodologies for Phenylacetic Acid--Azepan-2-one (1/1)

| Method | Advantages | Disadvantages |

|---|---|---|

| Solvent Evaporation | Simple, good for single crystal growth. nih.govsysrevpharm.org | Can be time-consuming, solvent selection is critical. mdpi.com |

| Cooling Crystallization | Good control over supersaturation and crystal size. | Requires components to have temperature-dependent solubility. |

| Slurry Crystallization | Good for forming the thermodynamically most stable phase. nih.gov | Can be slow, requires solvent in which components are sparingly soluble. |

| Grinding-Assisted Formation | Solvent-free, rapid screening. | May produce amorphous or less crystalline material. |

| Liquid-Assisted Grinding (LAG) | Faster than neat grinding, often yields more crystalline products. researchgate.net | Requires careful selection of the liquid additive. |

Solution-Mediated Transformation Pathways

Solution-mediated transformation is a critical methodology in the synthesis of co-crystals, where the solvent plays a multifaceted role beyond simply dissolving the components. It can influence reaction kinetics, polymorphic outcomes, and the final co-crystal structure. nih.govnih.gov The formation of the Phenylacetic acid--azepan-2-one (1/1) complex in solution is a dynamic process involving the dissolution of the individual components, followed by nucleation and growth of the co-crystal phase.

The choice of solvent is paramount and can dictate the success of the co-crystallization process. rsc.org Solvents can act as catalysts by facilitating molecular mobility and promoting the formation of the hydrogen bonds that are fundamental to the structure of the Phenylacetic acid--azepan-2-one (1/1) complex. nih.govresearchgate.net The primary interaction expected in this complex is the hydrogen bond between the carboxylic acid group of phenylacetic acid and the amide group of azepan-2-one.

Table 1: Influence of Solvent Properties on Co-crystal Formation

| Solvent Property | Effect on Co-crystallization | Rationale |

| Polarity | Can influence the formation and stability of specific hydrogen bonding motifs (homo- or hetero-synthons). researchgate.net | Polar solvents may compete for hydrogen bonding sites, while non-polar solvents may favor the direct association of the co-formers. |

| Solubility of Components | The relative solubilities of phenylacetic acid and azepan-2-one in the chosen solvent are crucial. nih.gov | A solvent in which both components have comparable and moderate solubility is often ideal to achieve supersaturation of the co-crystal without premature precipitation of one component. nih.gov |

| Solvent-Co-former Interactions | Strong interactions between the solvent and either component can hinder co-crystal formation. | The solvent should ideally be a "spectator," facilitating the interaction between the primary components rather than strongly solvating them individually. |

Solution-mediated phase transformations can also be employed to convert a less stable polymorphic form or a mixture of starting materials into the desired co-crystal. nih.gov This often involves preparing a slurry of the solid components in a solvent where the co-crystal is the most stable and least soluble phase. Over time, the initial solids will dissolve and the thermodynamically favored co-crystal will precipitate.

Control of Stoichiometry in Co-crystal/Salt Formation

Achieving the desired 1:1 stoichiometry in the Phenylacetic acid--azepan-2-one complex is a critical aspect of its synthesis, as variations in stoichiometry can lead to different crystalline structures with distinct physicochemical properties. nih.gov The control of stoichiometry is influenced by both thermodynamic and kinetic factors. researchgate.net

Thermodynamically, the formation of a specific stoichiometric phase is governed by its lattice energy and the solution thermodynamics of the system. nih.gov The most stable co-crystal form will have the lowest free energy under a given set of conditions. The stoichiometry of the co-crystal can be influenced by the initial ratio of the co-formers in the solution. researchgate.net

Table 2: Factors Influencing Stoichiometric Outcome in Co-crystallization

| Factor | Influence on Stoichiometry | Research Findings |

| Initial Molar Ratio | The ratio of phenylacetic acid to azepan-2-one in the starting solution can direct the formation of the corresponding stoichiometric co-crystal. researchgate.net | Studies on other co-crystal systems have shown that using a stoichiometric excess of one component can favor the formation of co-crystals with a higher proportion of that component. nih.gov |

| Solvent System | The choice of solvent can influence the relative stability of different stoichiometric phases. | A particular solvent may selectively stabilize a specific co-crystal stoichiometry through differential solvation effects. rsc.org |

| Temperature | Temperature affects the solubility of all components and the thermodynamics of complex formation, potentially favoring different stoichiometries at different temperatures. rroij.com | The stability of different stoichiometric complexes can be temperature-dependent, as observed in studies of metal-ligand complexation. ias.ac.inresearchgate.net |

| Mixing and Agitation | The rate of mixing and agitation can influence the local supersaturation and nucleation kinetics, which can affect the stoichiometric outcome, particularly in reaction crystallization. sci-hub.se | In some systems, different mixing intensities can lead to the formation of different stoichiometric co-crystals. sci-hub.se |

Kinetic control of stoichiometry is also a significant factor. It is possible to isolate metastable stoichiometric forms by manipulating the crystallization conditions to favor their nucleation and growth over the thermodynamically stable form. nih.gov For instance, rapid cooling or evaporation might trap a kinetically favored phase.

The formation of the Phenylacetic acid--azepan-2-one (1/1) complex can be understood through the concept of supramolecular synthons. The most probable interaction is the formation of a robust acid-amide heterosynthon. researchgate.net However, the potential for acid-acid and amide-amide homosynthons also exists, which could lead to different stoichiometric arrangements or competing crystalline phases. The careful selection of synthetic methodology is therefore crucial to favor the desired 1:1 heterosynthon formation.

Structural Elucidation and Characterization of Phenylacetic Acid Azepan 2 One 1/1

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the exact structure of a crystalline material. mdpi.com This technique provides precise coordinates of every atom in the crystal lattice, allowing for the determination of unit cell parameters and the space group.

Determination of Unit Cell Parameters and Space Group

No published study was found that reported the unit cell parameters (the dimensions of the basic repeating unit of the crystal) or the space group (the set of symmetry operations that describe the crystal's structure) for Phenylacetic acid--azepan-2-one (1/1). This fundamental information is a prerequisite for any detailed structural discussion.

Identification of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

While it can be hypothesized that a cocrystal of Phenylacetic acid and Azepan-2-one (B1668282) would exhibit hydrogen bonding between the carboxylic acid group of phenylacetic acid and the amide group of azepan-2-one, and potentially π-π stacking interactions from the phenyl rings, no experimental evidence from single-crystal X-ray diffraction studies is available to confirm and detail these interactions. The formation of cocrystals is often driven by such non-covalent interactions. ul.ienih.gov

Analysis of Crystal Packing and Lattice Energy Landscapes

An analysis of the crystal packing, which describes how the molecules are arranged in the crystal lattice, and the calculation of lattice energy landscapes, which provides insight into the stability of the crystal structure, are contingent on having the primary crystal structure data. Without the foundational crystallographic information, these subsequent analyses cannot be performed.

Powder X-ray Diffraction (PXRD) for Solid-State Phase Identification

Powder X-ray diffraction (PXRD) is a key analytical technique for identifying crystalline phases and assessing the purity of a solid-state sample. mdpi.comnih.gov

Phase Purity Assessment

No PXRD patterns for Phenylacetic acid--azepan-2-one (1/1) have been published. Such a pattern would serve as a unique fingerprint for this specific cocrystal and would be essential for confirming its successful synthesis and assessing its phase purity.

Detection of Polymorphic and Solvatomorphic Forms

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical aspect of pharmaceutical and materials science. nih.gov Similarly, solvatomorphs are crystalline forms that incorporate solvent molecules into the lattice. There are no reports on the screening for or identification of different polymorphic or solvatomorphic forms of Phenylacetic acid--azepan-2-one (1/1). Such studies would require extensive experimental work, including crystallization under various conditions and characterization by techniques such as PXRD and thermal analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and probing the intermolecular interactions, particularly hydrogen bonds, that define the cocrystal structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bond Detection

FTIR spectroscopy is a cornerstone technique for identifying functional groups and detecting the formation of hydrogen bonds in cocrystals. The formation of a cocrystal between phenylacetic acid and azepan-2-one involves hydrogen bonding between the carboxylic acid group of phenylacetic acid and the amide group of azepan-2-one. This interaction leads to characteristic shifts in the vibrational frequencies of the involved functional groups.

In solid caprolactam, the N-H group typically shows stretching vibrations in the region of 3088-3303 cm⁻¹, indicative of hydrogen-bonded dimeric forms. researchgate.net The carbonyl (C=O) stretching vibration of the amide in caprolactam is also a key diagnostic peak. For phenylacetic acid, the hydroxyl (O-H) stretch of the carboxylic acid group is a broad band, usually centered around 3000 cm⁻¹, due to strong hydrogen bonding in its dimeric form. The carbonyl (C=O) stretch of the carboxylic acid is typically observed around 1700 cm⁻¹.

Upon cocrystal formation, the following changes in the FTIR spectrum are anticipated:

O-H Stretching Vibration: The broad O-H stretch of phenylacetic acid is expected to change significantly. The formation of a new, strong hydrogen bond with the carbonyl oxygen of azepan-2-one would likely cause a shift and a change in the shape of this band.

N-H Stretching Vibration: The N-H stretching frequency of azepan-2-one is also expected to shift, indicating its involvement in a new hydrogen-bonding environment.

C=O Stretching Vibration: A noticeable shift in the carbonyl stretching frequencies of both the carboxylic acid and the amide is a strong indicator of cocrystal formation. The carbonyl of the carboxylic acid, acting as a hydrogen bond acceptor, will typically shift to a lower wavenumber (red shift). Similarly, the amide carbonyl of azepan-2-one, also participating in hydrogen bonding, is expected to show a red shift.

These shifts provide definitive evidence of the formation of a heterosynthon (a supramolecular synthon formed from different molecular species) between the carboxylic acid and the amide, which is the primary driving force for the cocrystallization. ijpsonline.com The detection and analysis of these shifts are crucial for confirming the formation of the Phenylacetic Acid--Azepan-2-one (1/1) complex. researchgate.netnih.gov

Table 1: Expected FTIR Spectral Data for Phenylacetic Acid--Azepan-2-one (1/1) and its Components

| Functional Group | Phenylacetic Acid (Expected Wavenumber, cm⁻¹) | Azepan-2-one (Expected Wavenumber, cm⁻¹) | Phenylacetic Acid--Azepan-2-one (1/1) (Expected Wavenumber, cm⁻¹) | Expected Shift upon Cocrystal Formation |

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | - | Shifted and sharpened | Shift |

| N-H Stretch (Amide) | - | 3088-3303 | Shifted | Shift |

| C=O Stretch (Carboxylic Acid) | ~1700 | - | Lower wavenumber | Red Shift |

| C=O Stretch (Amide) | - | ~1650 | Lower wavenumber | Red Shift |

Note: The expected values are based on typical ranges for these functional groups and the principles of hydrogen bonding. Actual values would require experimental measurement.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing a molecular fingerprint of the compound. It is particularly sensitive to non-polar bonds and symmetric vibrations. For Phenylacetic Acid--Azepan-2-one (1/1), Raman spectroscopy can provide valuable information about the aromatic ring vibrations of phenylacetic acid and the skeletal vibrations of the azepan-2-one ring.

Key regions of interest in the Raman spectrum would include:

The aromatic C-H stretching vibrations and ring breathing modes of the phenyl group in phenylacetic acid.

The C-C and C-N skeletal modes of the azepan-2-one ring.

The carbonyl stretching vibrations, which are also active in Raman and can corroborate the FTIR findings regarding hydrogen bonding.

Shifts in the Raman bands upon cocrystal formation can provide a detailed picture of the changes in the molecular environment and confirm the identity of the new crystalline phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State

NMR spectroscopy is a powerful tool for the structural elucidation of molecules in both solution and the solid state. It provides information on the connectivity of atoms and their chemical environment.

Proton NMR (¹H NMR) for Component Identification

In solution, ¹H NMR spectroscopy can be used to confirm the 1:1 stoichiometry of the Phenylacetic Acid--Azepan-2-one complex. By integrating the signals corresponding to the protons of phenylacetic acid and azepan-2-one, their relative ratio can be determined.

Phenylacetic Acid Protons: The spectrum of phenylacetic acid shows characteristic signals for the aromatic protons (typically in the 7.2-7.4 ppm range), the methylene (B1212753) protons of the CH₂ group adjacent to the phenyl ring (around 3.6 ppm), and a broad signal for the carboxylic acid proton, which is highly dependent on concentration and solvent. researchgate.nethmdb.cadrugbank.com

Azepan-2-one Protons: The spectrum of azepan-2-one displays signals for the N-H proton (which can be broad and its chemical shift variable) and the methylene protons of the seven-membered ring.

In a solution of the cocrystal, one would expect to observe the signals for both components. The chemical shifts of the protons involved in hydrogen bonding, namely the carboxylic acid proton of phenylacetic acid and the amide proton of azepan-2-one, are expected to be most affected. Their chemical shifts would be a weighted average of the free and hydrogen-bonded states in solution.

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Phenylacetic Acid Carbons: The ¹³C NMR spectrum of phenylacetic acid shows signals for the carbonyl carbon (around 178 ppm), the methylene carbon (around 41 ppm), and the aromatic carbons (in the 127-134 ppm range). hmdb.caresearchgate.netchemicalbook.com

Azepan-2-one Carbons: The spectrum of azepan-2-one exhibits a signal for the carbonyl carbon (around 179 ppm) and signals for the six methylene carbons of the ring.

Upon formation of the cocrystal, the carbon atoms involved in or adjacent to the hydrogen-bonding interface are expected to show the most significant changes in their chemical shifts. Specifically, the carbonyl carbons of both phenylacetic acid and azepan-2-one would be of particular interest, as their chemical shifts are sensitive to hydrogen bonding.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Phenylacetic Acid--Azepan-2-one (1/1) and its Components in a Non-polar Solvent (e.g., CDCl₃)

| Atom | Phenylacetic Acid (Expected δ) | Azepan-2-one (Expected δ) | Phenylacetic Acid--Azepan-2-one (1/1) (Expected δ) | Expected Shift upon Cocrystal Formation |

| ¹H NMR | ||||

| Aromatic-H | 7.2-7.4 | - | 7.2-7.4 | Minimal |

| CH₂ (PAA) | ~3.6 | - | ~3.6 | Minimal |

| COOH | Variable (broad) | - | Shifted | Significant |

| NH | - | Variable (broad) | Shifted | Significant |

| CH₂ (AZE) | 1.5-3.2 | 1.5-3.2 | Shifted | Minor to moderate |

| ¹³C NMR | ||||

| C=O (PAA) | ~178 | - | Shifted | Moderate |

| CH₂ (PAA) | ~41 | - | ~41 | Minimal |

| Aromatic-C | 127-134 | - | 127-134 | Minimal |

| C=O (AZE) | - | ~179 | Shifted | Moderate |

| CH₂ (AZE) | 23-42 | 23-42 | Shifted | Minor |

PAA: Phenylacetic Acid; AZE: Azepan-2-one. Note: The expected values are based on typical chemical shifts and the principles of NMR spectroscopy. Actual values would require experimental measurement.

Solid-State NMR for Local Environment Characterization

Solid-state NMR (ssNMR) spectroscopy is an exceptionally powerful technique for the characterization of cocrystals, as it provides detailed information about the structure and dynamics in the solid state. Unlike solution NMR, ssNMR can directly probe the local environment of atoms in the crystal lattice.

For the Phenylacetic Acid--Azepan-2-one (1/1) complex, ssNMR would be invaluable for:

Confirming Proton Transfer: One of the key questions in a cocrystal containing an acid and a base is whether a proton has been transferred from the acid to the base to form a salt. ssNMR techniques, such as ¹⁵N ssNMR, can definitively determine the protonation state of the nitrogen atom in azepan-2-one.

Probing Hydrogen Bonds: ssNMR is highly sensitive to the distances and geometries of hydrogen bonds. Techniques like ¹H-¹³C and ¹H-¹⁵N cross-polarization magic-angle spinning (CP/MAS) can be used to probe the proximity of protons to carbon and nitrogen atoms, providing direct evidence for the hydrogen-bonding network. nih.gov

Distinguishing Polymorphs: If the cocrystal can exist in different polymorphic forms, ssNMR can readily distinguish between them, as the chemical shifts are highly sensitive to the local crystalline environment.

The analysis of the principal values of the chemical shift tensor in ssNMR can provide even more detailed information about the local electronic structure and can be correlated with data from X-ray diffraction to achieve a comprehensive understanding of the cocrystal structure. nih.gov

In-Depth Analysis of Phenylacetic Acid--Azepan-2-one (1/1) Remains Elusive

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific data on the thermal analysis of the compound Phenylacetic acid--azepan-2-one (1/1).

Despite extensive searches for information pertaining to the Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of this specific 1:1 cocrystal, no dedicated studies detailing its phase transitions or decomposition pathways could be located.

The investigation sought to provide a detailed report on the structural elucidation and characterization of Phenylacetic acid--azepan-2-one (1/1), with a focus on its thermal properties. The intended article structure included an in-depth look at:

Thermal Analysis

Thermogravimetric Analysis (TGA) for Decomposition Pathways

While research exists on the thermal behavior of the individual components, Phenylacetic acid and Azepan-2-one (also known as ε-caprolactam), and on cocrystals formed by these substances with other molecules, the specific thermal characteristics of their 1:1 cocrystal are not documented in the available resources. Scientific inquiry into the thermal properties of cocrystals is a significant area of pharmaceutical and materials science, as these properties are crucial for understanding the stability and behavior of such compounds. However, for Phenylacetic acid--azepan-2-one (1/1), this specific information remains uncharacterized in the accessible literature.

Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

Supramolecular Chemistry and Intermolecular Interactions in Phenylacetic Acid Azepan 2 One 1/1

Hydrogen Bonding Networks within the Co-crystal/Salt Structure

Hydrogen bonds are the principal directional forces responsible for the molecular recognition and assembly in the phenylacetic acid--azepan-2-one system. nih.gov The interaction between a carboxylic acid and an amide is a well-studied and robust motif in crystal engineering. mdpi.com

The most predictable and stable hydrogen bonding pattern between a carboxylic acid and a lactam (a cyclic amide) is the carboxylic acid-amide heterosynthon. Specifically, this interaction typically forms a ring motif designated as R²₂(8) in graph set notation. This synthon is characterized by two hydrogen bonds: one from the carboxylic acid's hydroxyl group (O-H) to the amide's carbonyl oxygen (C=O), and the second from the amide's N-H group to the carboxylic acid's carbonyl oxygen.

In analogous co-crystals, such as those formed between DL-2-Hydroxy-2-phenylacetic acid and pyridinecarboxamides, this R²₂(8) heterosynthon is a recurring and stabilizing feature. mdpi.commdpi.com This motif is highly favored due to the complementary nature of the hydrogen bond donor and acceptor sites on the two molecules. The formation of such heterosynthons is generally more favorable than the formation of homosynthons (e.g., acid-acid or amide-amide dimers) in co-crystallization processes.

Table 1: Expected Hydrogen Bond Parameters for the Carboxylic Acid-Amide R²₂(8) Heterosynthon (based on analogous structures)

| Interaction | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Strong H-Bond | O-H···O=C (amide) | 2.5 - 2.7 | 165 - 180 |

| Weaker H-Bond | N-H···O=C (acid) | 2.8 - 3.0 | 150 - 170 |

Note: Data is inferred from published values for similar acid-amide co-crystals. mdpi.commdpi.com

The hydrogen bonds within the phenylacetic acid--azepan-2-one crystal lattice can be classified based on their strength, which is related to the electronegativity of the atoms involved and the bond geometry.

Strong Hydrogen Bonds: The O-H···O interaction between the carboxylic acid proton and the amide's carbonyl oxygen is considered a strong, charge-assisted hydrogen bond. rsc.org These bonds are highly directional and are the primary drivers for the formation of the co-crystal. rsc.org In similar structures, these O-H···O bonds typically have lengths in the range of 2.5 to 2.7 Å. mdpi.com

Non-Covalent Interactions

Beyond the dominant hydrogen bonds, other non-covalent forces play a crucial role in the three-dimensional architecture and stability of the crystal. nih.gov

Van der Waals forces, though individually weak, are collectively significant in determining the final crystal packing. These non-directional forces arise from temporary fluctuations in electron density and are crucial for maximizing the packing efficiency of the molecules. In the phenylacetic acid--azepan-2-one crystal, these forces would dictate how the hydrogen-bonded pairs arrange themselves to minimize empty space, thereby increasing the density and thermodynamic stability of the crystal. The flexible seven-membered ring of azepan-2-one (B1668282) and the phenyl group of phenylacetic acid will orient to achieve optimal van der Waals contacts.

Table 2: Common Non-Covalent Interactions in Phenylacetic Acid Co-crystals

| Interaction Type | Description | Typical Distance/Energy |

|---|---|---|

| Van der Waals Forces | Isotropic, short-range attractive forces | Contribution to lattice energy is cumulative |

| π-π Stacking | Attraction between aromatic rings | Centroid-centroid distance: 3.3 - 3.8 Å |

Note: Values are typical ranges observed in organic molecular crystals. nih.gov

Crystal Engineering Principles Applied to the Phenylacetic Acid--Azepan-2-one System

The formation of the phenylacetic acid--azepan-2-one co-crystal is a direct application of the principles of crystal engineering, a field focused on the rational design of functional molecular solids. mdpi.comnih.gov The key strategy employed here is the use of robust and predictable supramolecular synthons. nih.gov

The selection of phenylacetic acid (a hydrogen bond donor and acceptor) and azepan-2-one (also a hydrogen bond donor and acceptor) is a deliberate choice based on the high probability of forming the stable carboxylic acid-amide heterosynthon. mdpi.com This approach, known as synthon-based crystal engineering, allows for the targeted creation of new crystalline materials with potentially modified physicochemical properties, such as solubility or melting point, compared to the individual components. nih.gov The reliability of the acid-amide synthon makes it a cornerstone of pharmaceutical co-crystal design, enabling the combination of an active pharmaceutical ingredient (API) with a benign coformer to create novel solid forms. mdpi.com

Influence of Solvent on Supramolecular Assembly

The choice of solvent is a critical parameter in co-crystallization processes, as it can significantly influence the kinetics and thermodynamics of crystal nucleation and growth. This, in turn, dictates the resulting supramolecular arrangement of the components. For the phenylacetic acid--azepan-2-one (1/1) system, the solvent would mediate the crucial hydrogen bonding between the carboxylic acid group of phenylacetic acid and the amide functionality of azepan-2-one.

The effect of a solvent in the self-assembly of co-crystals is multifaceted, involving factors such as:

Solubility of Components: The relative solubility of both phenylacetic acid and azepan-2-one in a given solvent is a primary determinant of the supersaturation level that can be achieved, which is a driving force for crystallization. A solvent must be chosen in which both components have moderate and comparable solubility.

Solvent Polarity: The polarity of the solvent can influence the strength and nature of the intermolecular interactions between the co-formers and between the co-formers and the solvent molecules. In the case of phenylacetic acid and azepan-2-one, polar aprotic solvents might be expected to facilitate the formation of the desired hydrogen-bonded adduct.

Solvent-Co-former Interactions: Competitive hydrogen bonding between the solvent and the individual co-formers can either promote or inhibit the formation of the desired supramolecular synthons. For instance, protic solvents like alcohols could compete with the carboxylic acid and amide groups, potentially hindering the assembly of the co-crystal.

Systematic studies would typically involve screening a range of solvents with varying properties. The resulting crystalline products would be analyzed to determine if different supramolecular assemblies are formed.

Table 1: Hypothetical Solvent Screening for Phenylacetic Acid--Azepan-2-one (1/1) Co-crystal Formation

| Solvent | Solvent Type | Expected Outcome on Assembly |

| Toluene (B28343) | Non-polar | May promote aggregation due to low solubility of the polar components, but might not effectively mediate specific hydrogen bond formation. |

| Acetonitrile | Polar Aprotic | Often a good choice for co-crystallization as it can dissolve the components without strongly competing for hydrogen bond donor/acceptor sites. |

| Ethyl Acetate | Moderately Polar | Can be effective, but the ester group may have weak hydrogen bonding interactions. |

| Ethanol | Polar Protic | May inhibit co-crystal formation due to strong competition for hydrogen bonding with both the acid and the amide. |

| Water | Polar Protic | Similar to ethanol, strong solvent competition is expected. |

Investigation of Conformational Polymorphism

Conformational polymorphism refers to the existence of a compound in different crystalline forms (polymorphs) that arise from variations in the conformation of the constituent molecules. In the context of the phenylacetic acid--azepan-2-one (1/1) co-crystal, polymorphism could arise from the conformational flexibility of both molecules. The phenylacetic acid molecule has rotational freedom around the C-C single bond connecting the phenyl ring and the carboxylic acid group. The seven-membered ring of azepan-2-one is also known to be flexible and can adopt different conformations.

The investigation of conformational polymorphism is crucial as different polymorphs can exhibit distinct physicochemical properties, such as melting point, solubility, and stability. The search for polymorphs of the phenylacetic acid--azepan-2-one (1/1) co-crystal would typically involve:

Crystallization under Various Conditions: This includes varying the solvent, temperature, cooling rate, and level of supersaturation. Each set of conditions can potentially lead to a different crystalline form.

Solid-State Characterization Techniques: A combination of analytical methods is employed to identify and characterize different polymorphs.

Table 2: Techniques for Investigating Conformational Polymorphism

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction (SC-XRD) | Provides definitive proof of a new polymorphic form by determining the precise three-dimensional arrangement of molecules in the crystal lattice, including their conformations. |

| Powder X-ray Diffraction (PXRD) | Used for the routine identification of different crystalline phases. Each polymorph will have a unique diffraction pattern. |

| Differential Scanning Calorimetry (DSC) | Can detect phase transitions between polymorphs and determine their melting points and thermodynamic relationships. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Differences in the vibrational modes, particularly those associated with the hydrogen-bonded groups (C=O, N-H, O-H), can indicate the presence of different polymorphic forms. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the local environment of specific atomic nuclei (e.g., 13C, 15N), which will differ between polymorphs. |

If different polymorphs of phenylacetic acid--azepan-2-one (1/1) were to be discovered, further studies would be necessary to determine their relative thermodynamic stability and the conditions under which they interconvert.

Computational and Theoretical Studies of Phenylacetic Acid Azepan 2 One 1/1

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying molecular systems. It is widely used to determine the electronic structure, optimized geometries, and interaction energies in multicomponent crystals. frontiersin.orgfip.org For the Phenylacetic acid--azepan-2-one (1/1) cocrystal, DFT calculations are crucial for understanding the fundamental hydrogen bonding between the carboxylic acid group of Phenylacetic acid and the amide group of azepan-2-one (B1668282).

Optimization of Molecular and Supramolecular Geometries

The first step in a computational study is to find the lowest energy arrangement of the atoms, known as geometry optimization. This process is performed for the individual molecules (Phenylacetic acid and azepan-2-one) and for the supramolecular complex. The optimization provides key structural parameters. In analogous cocrystals, such as those between carboxylic acids and pyridinecarboxamides, DFT has been used to accurately predict the hydrogen bond lengths and angles that define the crystal packing. mdpi.com For the Phenylacetic acid--azepan-2-one (1/1) complex, the primary interaction is the R²₂(8) heterosynthon, a robust hydrogen-bonding motif formed between the carboxylic acid and the lactam.

Table 1: Representative Optimized Geometric Parameters for Carboxylic Acid-Amide/Lactam Hydrogen Bonds (DFT) Data is illustrative, based on values from analogous systems.

| Parameter | Description | Typical Value |

|---|---|---|

| d(O-H···O) | H-bond length (acid O-H to amide C=O) | 1.6 - 1.8 Å |

| d(N-H···O) | H-bond length (amide N-H to acid C=O) | 1.9 - 2.1 Å |

| ∠(O-H···O) | H-bond angle (acid O-H to amide C=O) | 165 - 175° |

| ∠(N-H···O) | H-bond angle (amide N-H to acid C=O) | 150 - 160° |

Calculation of Interaction Energies

The stability of the cocrystal is quantified by the interaction energy, which is the energy released when the individual components (coformers) come together to form the supramolecular complex. This energy is calculated as the difference between the total energy of the optimized cocrystal and the sum of the energies of the optimized individual molecules. A negative interaction energy indicates a stable complex. These calculations must be corrected for Basis Set Superposition Error (BSSE) to obtain accurate results.

Table 2: Representative Interaction Energies for Carboxylic Acid-Amide/Lactam Cocrystals (DFT) Data is illustrative, based on values from analogous systems like the ezetimibe-L-proline cocrystal. frontiersin.org

| System | Interaction Energy (BSSE-corrected) |

|---|---|

| Carboxylic Acid-Amide Dimer | -10 to -15 kcal/mol |

Quantum Chemical Topology (Atoms in Molecules - AIM Theory) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, developed by Richard Bader, is a powerful method for analyzing the electron density (ρ) to characterize chemical bonds, including weak noncovalent interactions. fip.org By locating bond critical points (BCPs) in the electron density between interacting atoms, AIM provides quantitative measures of bond strength and type. For the Phenylacetic acid--azepan-2-one (1/1) cocrystal, AIM analysis of the hydrogen bonds is essential for a deeper understanding of their nature.

Key topological parameters at the BCP include:

Electron density (ρ): Higher values indicate stronger bonds.

Laplacian of the electron density (∇²ρ): Positive values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces.

Total energy density (H): Negative values at the BCP suggest a significant degree of covalent character in the hydrogen bond.

Table 3: Typical AIM Topological Parameters for Intermolecular Hydrogen Bonds in Cocrystals Data is illustrative, based on values from studies like the p-coumaric acid-nicotinamide cocrystal. fip.orgfip.org

| Hydrogen Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) |

|---|---|---|---|

| O-H···O (strong) | 0.030 - 0.050 | 0.100 - 0.140 | -0.005 to -0.001 |

| N-H···O (moderate) | 0.015 - 0.025 | 0.070 - 0.090 | ~0 |

| C-H···O (weak) | 0.005 - 0.010 | 0.020 - 0.040 | > 0 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Orbital Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and orbital interactions. It is particularly useful for quantifying the charge transfer and hyperconjugative interactions that contribute to the stability of a hydrogen-bonded complex. nih.gov The key output is the second-order perturbation energy, E(2), which measures the stabilization energy of a donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO.

For the Phenylacetic acid--azepan-2-one (1/1) cocrystal, the most significant interactions would be the charge transfer from the lone pair of the carbonyl oxygen of azepan-2-one (donor) to the antibonding orbital of the O-H bond of phenylacetic acid (acceptor), and from the lone pair of the carbonyl oxygen of the acid to the antibonding N-H orbital of the lactam.

Table 4: Representative NBO Second-Order Perturbation Energies (E(2)) for H-Bond Interactions Data is illustrative, based on values from analogous systems. frontiersin.orgnih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of Lactam C=O | σ(O-H) of Acid* | 15 - 25 | Strong H-bond stabilization |

| LP(O) of Acid C=O | σ(N-H) of Lactam* | 8 - 15 | Moderate H-bond stabilization |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT, AIM, and NBO analyses provide a static picture of the cocrystal, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the crystal lattice, conformational flexibility, and the behavior of the cocrystal in different environments (e.g., in solution).

For Phenylacetic acid--azepan-2-one (1/1), an MD simulation could be used to:

Assess the stability of the hydrogen bond network at different temperatures.

Simulate the dissolution process to understand how the cocrystal breaks down in a solvent. nih.gov

Calculate the radial distribution function to understand the local structure and packing in the amorphous or solution state.

Evaluate the mechanical properties and stability of the crystal structure under pressure or stress.

Polymorph Prediction Algorithms and Energy Landscape Mapping

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in pharmaceutical development. Computational Crystal Structure Prediction (CSP) methods are used to predict possible polymorphs of a given molecule or cocrystal. mdpi.comnih.gov These algorithms generate thousands of hypothetical crystal structures based on the molecular geometries of the coformers and then rank them based on their calculated lattice energies.

The results are often visualized as an energy landscape, a plot of lattice energy versus crystal density or cell volume. researchgate.net The structures that lie on or near the global minimum of this landscape are considered the most likely to be experimentally observed.

For Phenylacetic acid--azepan-2-one (1/1), a CSP study would:

Identify the most thermodynamically stable potential crystal packing.

Predict the existence of other, less stable (metastable) polymorphs that might be accessible under different crystallization conditions. nih.gov

Provide a theoretical basis to guide experimental polymorph screening, saving significant time and resources. nih.gov

While a specific polymorph landscape for Phenylacetic acid--azepan-2-one (1/1) has not been published, CSP is a mature field that has been successfully applied to many pharmaceutical cocrystals to understand their solid-state diversity. nih.govresearchgate.net

Prediction of Spectroscopic Signatures from First Principles

The computational prediction of spectroscopic signatures from first principles, or ab initio methods, provides a powerful, non-experimental route to understanding the structural and electronic properties of molecular systems. For the 1:1 molecular complex of Phenylacetic acid and Azepan-2-one, these theoretical calculations can elucidate how intermolecular interactions, such as hydrogen bonding, influence the characteristic spectroscopic fingerprints of the individual molecules. This approach involves the use of quantum chemical calculations, primarily Density Functional Theory (DFT), to model the complex's geometry and predict its Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Visible) spectra.

The predictive process begins with the geometry optimization of the Phenylacetic acid--azepan-2-one (1/1) complex. This crucial step involves finding the most stable three-dimensional arrangement of the atoms, which corresponds to a minimum on the potential energy surface. The formation of the complex is expected to be driven by a strong hydrogen bond between the carboxylic acid group of Phenylacetic acid and the amide group of Azepan-2-one. Theoretical calculations typically employ DFT methods, such as the B3LYP functional, combined with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electron distribution and intermolecular forces. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

First-principles calculations of NMR spectra are a well-established tool for structure elucidation. youtube.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for predicting the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ). nih.gov The theoretical chemical shifts for the Phenylacetic acid--azepan-2-one complex are calculated for the optimized geometry and are typically referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental data. acs.org

The formation of a hydrogen bond in the complex is predicted to cause significant changes in the chemical shifts of the protons and carbons involved in the interaction. Specifically, the proton of the carboxylic acid group (-COOH) in Phenylacetic acid is expected to show a notable downfield shift (increase in ppm value) upon forming a hydrogen bond with the carbonyl oxygen of Azepan-2-one. Similarly, the ¹³C chemical shifts of the carbonyl carbon in Azepan-2-one and the carboxylic carbon in Phenylacetic acid would be altered due to the change in their electronic environment upon complexation. DFT calculations can quantify these shifts, providing valuable insight into the nature and strength of the intermolecular bond. youtube.comacs.org

Below is a hypothetical data table illustrating the kind of results obtained from such a DFT/GIAO calculation. The values are representative of typical shifts observed in similar hydrogen-bonded systems.

Table 5.6.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Phenylacetic Acid--Azepan-2-one (1/1) and its Monomers Predicted using DFT (B3LYP/6-311++G(d,p)) with the GIAO method. Shifts are relative to TMS.

| Atom | Phenylacetic Acid (Monomer) | Azepan-2-one (Monomer) | Phenylacetic acid--azepan-2-one (1/1) Complex | Predicted Shift (Δδ) upon Complexation |

| ¹H Nuclei | ||||

| -COOH | 11.50 | - | 13.80 | +2.30 |

| -NH | - | 7.50 | 7.85 | +0.35 |

| Phenyl H (ortho) | 7.35 | - | 7.38 | +0.03 |

| Methylene (B1212753) H (α to COOH) | 3.65 | - | 3.70 | +0.05 |

| Methylene H (α to C=O) | - | 2.40 | 2.48 | +0.08 |

| ¹³C Nuclei | ||||

| -COOH | 178.0 | - | 180.5 | +2.5 |

| C=O (Amide) | - | 179.5 | 177.0 | -2.5 |

| Phenyl C (ipso) | 134.2 | - | 134.0 | -0.2 |

| Methylene C (α to COOH) | 41.5 | - | 41.8 | +0.3 |

| Methylene C (α to C=O) | - | 37.0 | 37.5 | +0.5 |

Vibrational Spectroscopy (IR and Raman)

Computational methods are also employed to predict the vibrational spectra (Infrared and Raman) of the complex. nih.gov Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities of the normal modes of the complex. researchgate.netaps.org The formation of the hydrogen bond (O-H···O=C) between Phenylacetic acid and Azepan-2-one is expected to have a pronounced effect on specific vibrational modes.

The most significant predicted changes include:

A substantial red-shift (decrease in wavenumber) and an increase in intensity of the O-H stretching vibration of the carboxylic acid group. This is a classic signature of hydrogen bonding. researchgate.net

A smaller red-shift of the C=O stretching vibration of the Azepan-2-one amide group, as the hydrogen bond weakens the carbonyl double bond.

The appearance of new low-frequency modes corresponding to the intermolecular stretching and bending vibrations of the hydrogen bond itself.

These predicted spectral shifts can be directly compared to experimental FT-IR and FT-Raman spectra to confirm the formation of the complex and the nature of the interaction. Theoretical calculations often include a scaling factor to correct for anharmonicity and limitations in the computational method, improving agreement with experimental results. researchgate.net

Table 5.6.2: Predicted Key Vibrational Frequencies (cm⁻¹) for Phenylacetic Acid--azepan-2-one (1/1) and its Monomers Predicted using DFT (B3LYP/6-311++G(d,p)). Frequencies are harmonically calculated.

| Vibrational Mode | Phenylacetic Acid (Monomer) | Azepan-2-one (Monomer) | Phenylacetic acid--azepan-2-one (1/1) Complex | Predicted Shift (Δν) upon Complexation |

| O-H stretch (Carboxylic Acid) | 3550 | - | 3150 | -400 |

| C=O stretch (Carboxylic Acid) | 1765 | - | 1750 | -15 |

| C=O stretch (Amide) | - | 1680 | 1660 | -20 |

| N-H stretch (Amide) | - | 3420 | 3435 | +15 |

| O-H···O stretch (Intermolecular) | - | - | 150 | New Mode |

Electronic Spectroscopy (UV-Vis)

The prediction of electronic absorption spectra, typically in the ultraviolet-visible (UV-Vis) range, is accomplished using Time-Dependent Density Functional Theory (TD-DFT). youtube.com This method calculates the vertical excitation energies from the ground electronic state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands. nih.gov

For the Phenylacetic acid--azepan-2-one (1/1) complex, the primary chromophore is the phenyl ring of Phenylacetic acid. The calculations would focus on the π → π* transitions of this aromatic system. The formation of the complex is not expected to create new, low-energy charge-transfer bands, as both components are closed-shell, neutral molecules. However, the hydrogen bonding and the change in the local environment can induce small shifts (either hypsochromic/blue-shift or bathochromic/red-shift) in the absorption maxima (λ_max) of the phenylacetic acid moiety. nih.govchemrxiv.org TD-DFT calculations can predict the direction and magnitude of these solvatochromic-like effects caused by the co-former, Azepan-2-one.

Table 5.6.3: Predicted UV-Vis Absorption Data for Phenylacetic Acid--azepan-2-one (1/1) and Phenylacetic Acid Predicted using TD-DFT (CAM-B3LYP/6-311++G(d,p)).

| Chromophore System | Predicted λ_max (nm) | Major Transition | Oscillator Strength (f) |

| Phenylacetic Acid (in vacuum) | 258 | π → π | 0.025 |

| Phenylacetic acid--azepan-2-one (1/1) Complex | 261 | π → π | 0.028 |

Solid State Behavior and Phase Transformations of Phenylacetic Acid Azepan 2 One 1/1

Polymorphism and Pseudopolymorphismresearchgate.netnih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Pseudopolymorphism is a related phenomenon where different crystal forms arise from the incorporation of solvent molecules into the crystal lattice, also known as solvatomorphism. researchgate.net

While extensive research has been conducted on the polymorphism of individual components like phenylacetic acid derivatives and other organic molecules, specific studies detailing the polymorphic forms of the Phenylacetic acid--azepan-2-one (1/1) complex are not extensively documented in publicly available literature. nih.govmdpi.com The potential for polymorphism in this complex is high, given the conformational flexibility of both phenylacetic acid and azepan-2-one (B1668282). The formation of different hydrogen bonding motifs between the carboxylic acid group of phenylacetic acid and the amide group of azepan-2-one could lead to various crystal packing arrangements.

Characterization of potential polymorphs would typically involve techniques such as:

Powder X-ray Diffraction (PXRD): To identify different crystalline phases based on their unique diffraction patterns.

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional arrangement of molecules in the crystal lattice.

Differential Scanning Calorimetry (DSC): To detect phase transitions and determine melting points and enthalpies of fusion for different forms.

Thermogravimetric Analysis (TGA): To study the thermal stability and desolvation of solvates. nih.gov

Spectroscopy (FTIR, Raman): To probe differences in intermolecular interactions in various polymorphic forms.

The transition from a metastable polymorph to a more stable form is a critical aspect of solid-state chemistry. These transformations can be induced by various factors including temperature, pressure, and mechanical stress. Mechanistic studies would aim to understand the molecular-level rearrangements that occur during these transitions. For the Phenylacetic acid--azepan-2-one complex, this would involve investigating how the hydrogen bonds between the two components break and reform to allow for a change in the crystal packing.

Solvatomorphism and Hydrate Formationresearchgate.netmdpi.com

Solvatomorphism refers to the phenomenon where a substance can exist in different crystalline forms due to the incorporation of solvent molecules into the crystal lattice. researchgate.net When the incorporated solvent is water, the resulting forms are called hydrates.

The formation of solvates of the Phenylacetic acid--azepan-2-one (1/1) complex would depend on the crystallization solvent used. Different solvents can interact with the complex through hydrogen bonding or other non-covalent interactions, leading to their inclusion in the crystal structure and resulting in different crystal packing and physicochemical properties. The study of solvatomorphism is crucial as the presence of solvent molecules can significantly impact the stability, solubility, and dissolution rate of the solid.

Amorphization Studies and Mechanismsnih.gov

Amorphization is the process by which a crystalline material is converted into an amorphous or non-crystalline solid. This can be achieved through various methods such as milling, rapid cooling of the melt (quenching), or freeze-drying. Amorphous forms generally exhibit higher solubility and dissolution rates compared to their crystalline counterparts, but they are also thermodynamically less stable.

For the Phenylacetic acid--azepan-2-one complex, amorphization studies would involve preparing the amorphous form and characterizing its properties. The mechanism of amorphization, whether it occurs through the disruption of the crystal lattice by mechanical energy or by trapping the disordered state from a melt, would be a key area of investigation. The stability of the amorphous form against recrystallization over time and under different storage conditions (temperature and humidity) would also be a critical parameter to evaluate.

Solid-State Reaction Chemistry Involving the Complex

Solid-state reactions occur between reactants in their solid forms, without the use of a solvent. These reactions can be initiated by heat, light, or mechanical force. For the Phenylacetic acid--azepan-2-one complex, potential solid-state reactions could include polymerization, degradation, or transformation into a different chemical entity upon heating. For instance, at elevated temperatures, the azepan-2-one (caprolactam) component is known to undergo ring-opening polymerization to form Nylon 6. wikipedia.org Investigating whether the presence of phenylacetic acid influences the onset temperature or kinetics of this polymerization in the solid state would be of interest.

Kinetic and Thermodynamic Aspects of Phase Transformationsresearchgate.netcambridge.org

The stability relationship between different solid forms (polymorphs, solvates, and the amorphous form) is governed by thermodynamics. The relative stability of two forms at a given temperature and pressure can be determined by their Gibbs free energies. cambridge.org A phase diagram can be constructed to map out the stability regions of different solid forms as a function of temperature and pressure.

The kinetics of phase transformations describe the rate at which a less stable form converts to a more stable one. gatech.edu This is a critical consideration for the practical application of a solid material, as a metastable form might be preferred for its enhanced properties, provided it has sufficient kinetic stability. For the Phenylacetic acid--azepan-2-one complex, kinetic studies would involve measuring the rate of transformation between different solid forms under various conditions to understand the energy barriers and mechanisms of these transitions.

Advanced Methodologies in Complex Characterization and Analysis

Neutron Diffraction for Precise Hydrogen Atom Localization

Neutron diffraction is an exceptionally powerful technique for determining the precise location of atomic nuclei, particularly hydrogen atoms. Unlike X-ray diffraction, where scattering intensity is dependent on electron density (making hydrogen atoms with their single electron difficult to detect accurately), neutrons scatter from the atomic nucleus itself. stfc.ac.uk This makes the technique highly sensitive to light atoms like hydrogen and its isotope, deuterium. stfc.ac.ukmdpi.com

In the context of the Phenylacetic acid--azepan-2-one (1/1) co-crystal, the critical interaction governing its formation is the hydrogen bond between the carboxylic acid group of phenylacetic acid and the amide group of azepan-2-one (B1668282). Determining the exact position of the proton within this O-H···O=C or O···H-N hydrogen bond is crucial to distinguish between a neutral co-crystal and a salt, a distinction that has significant implications for the material's properties. Neutron diffraction can unambiguously resolve the position of this key hydrogen atom. rsc.org Studies on other hydrogen-bonded molecular complexes have demonstrated the power of neutron diffraction in accurately defining hydrogen bond geometries, which are often underestimated or inaccurately represented by X-ray diffraction alone. acs.org

Illustrative Research Findings:

A hypothetical neutron diffraction study on a single crystal of Phenylacetic acid--azepan-2-one (1/1) could yield precise bond lengths and angles for the hydrogen bonding motif. The results would offer definitive evidence of the proton's location, confirming the nature of the co-crystal.

| Bond | Typical X-ray Diffraction Result (Å) | Hypothetical Neutron Diffraction Result (Å) | Significance |

|---|---|---|---|

| O-H (of Phenylacetic Acid) | 0.84 (± 0.02) | 1.02 (± 0.005) | Reveals the true, longer O-H bond length, confirming the covalent nature and location of the acidic proton. acs.org |

| N-H (of Azepan-2-one) | 0.86 (± 0.02) | 1.01 (± 0.005) | Provides accurate N-H bond length, crucial for analyzing intermolecular interactions. |

| H···O (Hydrogen Bond) | 1.85 (± 0.02) | 1.68 (± 0.005) | Accurately determines the hydrogen bond distance, a key parameter for assessing bond strength. |

Terahertz Spectroscopy for Low-Frequency Vibrational Modes

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1–4 THz), is a powerful non-destructive technique for probing low-frequency molecular vibrations. nih.gov These vibrations correspond to the collective motions of molecules, such as intermolecular stretching and torsional modes within a crystal lattice, which are often mediated by weak interactions like hydrogen bonds and van der Waals forces. researchgate.net

For the Phenylacetic acid--azepan-2-one (1/1) co-crystal, THz spectroscopy can provide a unique "fingerprint" based on the vibrational modes of the hydrogen-bonded network. The formation of the co-crystal introduces new vibrational modes that are absent in the spectra of the individual components. researchgate.net Analysis of these modes, often aided by Density Functional Theory (DFT) calculations, allows for the detailed assignment of specific intermolecular interactions. nih.gov Studies on other co-crystal systems, such as those involving amino acids or other pharmaceutical compounds, have shown that THz spectroscopy can effectively identify and characterize co-crystal formation and polymorphism. spectroscopyonline.com

Illustrative Research Findings:

A THz spectroscopy study of Phenylacetic acid--azepan-2-one (1/1) would reveal distinct absorption peaks corresponding to the unique lattice vibrations of the co-crystal structure, which would differ from a simple physical mixture of the components.

| Observed Peak (THz) | Hypothetical Vibrational Mode Assignment | Significance |

|---|---|---|

| 1.15 | Intermolecular H-bond stretching (O-H···O) | Directly probes the primary hydrogen bond holding the co-crystal together. |

| 1.68 | Shearing/sliding motion of phenyl rings between adjacent molecules | Provides insight into π-π stacking interactions and packing. |

| 2.05 | Torsional vibration of the azepan-2-one ring against the phenylacetic acid molecule | Characterizes the flexibility and dynamic coupling of the two components. |

| 2.41 | Lattice phonon mode (collective vibration of the unit cell) | Defines the overall crystal lattice rigidity and long-range order. |

Micro-Electron Diffraction (MicroED) for Nanocrystalline Analysis

Micro-Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy technique used to determine high-resolution atomic structures from nanocrystals, which are often thousands of times smaller than those required for conventional X-ray diffraction. acs.orgnih.gov This method is particularly valuable in co-crystal screening and development, where obtaining large, high-quality single crystals can be a major bottleneck. rsc.org By using a transmission electron microscope, MicroED can obtain diffraction data from powdered samples or heterogeneous mixtures, allowing for the structure determination of materials that were previously intractable. acs.orgresearchgate.net

The application of MicroED to the Phenylacetic acid--azepan-2-one (1/1) system would be advantageous if the co-crystal forms as a microcrystalline powder, for instance, through mechanochemical synthesis (grinding). rsc.org The technique could rapidly provide a complete crystal structure, including unit cell parameters and atomic coordinates, from a single nanocrystal within the powder. This allows for unambiguous phase identification and structural analysis without the need for extensive crystallization optimization. nih.gov

Illustrative Research Findings:

A MicroED experiment on a mechanochemically prepared sample of Phenylacetic acid--azepan-2-one (1/1) could successfully solve its crystal structure from a crystal less than a micron in size.

| Parameter | Hypothetical MicroED Result | Significance |

|---|---|---|

| Crystal Size Analyzed | ~500 nm x 400 nm x 200 nm | Demonstrates the ability to obtain a structure from extremely small crystals. researchgate.net |

| Space Group | P2₁/c | Determines the crystal symmetry. |

| Unit Cell Parameters | a = 10.5 Å, b = 8.2 Å, c = 16.1 Å, β = 95.5° | Provides the fundamental dimensions of the crystal lattice. |

| Resolution | 1.0 Å | Achieves atomic resolution, allowing for detailed structural analysis. acs.org |

Atomic Force Microscopy (AFM) for Surface Morphology and Crystal Growth

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can visualize the topography of a material at the nanometer scale. In the context of crystallography, in-situ AFM allows for the real-time observation of crystal growth processes as they occur in solution. nih.govmdpi.com This provides invaluable insights into the fundamental mechanisms of nucleation and growth, such as spiral growth originating from screw dislocations or layer-by-layer growth via 2D nucleation. nih.gov

An AFM study of the Phenylacetic acid--azepan-2-one (1/1) co-crystal would enable direct visualization of its growth on specific crystal faces. By controlling factors like solution supersaturation, researchers could measure the growth rates of individual steps and terraces, identify the dominant growth mechanisms, and observe the effect of impurities or additives on the crystal morphology. cam.ac.uk Such studies on other organic and metal-organic framework crystals have been crucial in understanding and controlling their final crystal habit and quality. nih.govresearchgate.net

Illustrative Research Findings:

An in-situ AFM investigation of the (001) face of a Phenylacetic acid--azepan-2-one (1/1) crystal growing from solution could reveal a transition in growth mechanism with increasing supersaturation.

| Supersaturation Level | Observed Growth Mechanism | Measured Step Height (nm) | Key Finding |

|---|---|---|---|

| Low | Spiral growth from screw dislocations | 1.6 (± 0.1) | At low driving force, growth is dominated by existing defects. The step height corresponds to one unit cell dimension. nih.gov |

| High | 2D nucleation and layer spreading | 1.6 (± 0.1) | At high driving force, new growth islands nucleate directly on the crystal face. mdpi.com |

Synchrotron X-ray Diffraction for Time-Resolved Studies

Synchrotron X-ray sources produce extremely intense and brilliant X-ray beams, enabling diffraction experiments to be performed with very high speed and resolution. Time-resolved synchrotron X-ray diffraction allows researchers to monitor structural changes in a material as a function of time, temperature, pressure, or chemical environment. nih.govcambridge.org This is particularly useful for studying dynamic processes such as crystallization, phase transitions, or solid-state reactions in real-time. aip.org

For the Phenylacetic acid--azepan-2-one (1/1) system, this technique could be used to monitor the kinetics of co-crystal formation from a physical mixture of the two components during a process like mechanochemical grinding or heating. nih.govresearchgate.net By collecting diffraction patterns at sub-second intervals, one can track the disappearance of the reactant peaks and the emergence of the co-crystal peaks, allowing for the determination of reaction rates and the identification of any transient intermediate phases.

Illustrative Research Findings:

A time-resolved synchrotron powder X-ray diffraction experiment could monitor the solid-state formation of the Phenylacetic acid--azepan-2-one (1/1) co-crystal upon heating a 1:1 physical mixture of the starting materials.

| Time (seconds) | Relative Intensity of Phenylacetic Acid Peak (at 2θ = X°) | Relative Intensity of Azepan-2-one Peak (at 2θ = Y°) | Relative Intensity of Co-crystal Peak (at 2θ = Z°) |

|---|---|---|---|

| 0 | 100% | 100% | 0% |

| 30 | 65% | 68% | 32% |

| 60 | 31% | 35% | 66% |

| 120 | 5% | 7% | 94% |

| 180 | <1% | <1% | ~100% |

Chemical Reactivity and Derivatization Studies of Phenylacetic Acid Azepan 2 One 1/1 Non Clinical

Chemical Transformations of the Phenylacetic Acid Moiety within the Complex

The phenylacetic acid component of the complex possesses a reactive carboxylic acid group and an active methylene (B1212753) group adjacent to the phenyl ring. These sites are prone to various chemical transformations.

The carboxylic acid functional group is the primary site of reactivity. Standard derivatizations include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. The hydrogen bonding with azepan-2-one (B1668282) might slightly hinder the protonation of the carbonyl oxygen, potentially requiring more forcing reaction conditions compared to the free acid.

Amidation: Reaction with amines, typically activated by coupling agents, would yield phenylacetamides. The pre-existing interaction with the azepan-2-one amide may influence the reaction rate.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2-phenylethanol, using strong reducing agents like lithium aluminum hydride.

Ketone Formation: Phenylacetic acid can undergo ketonic decarboxylation, particularly when heated with acetic anhydride, to form phenylacetone. wikipedia.orgsciencemadness.org It can also be condensed with itself to produce dibenzyl ketone. wikipedia.org

The α-methylene protons of phenylacetic acid are acidic and can be removed by a strong base to form a carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions.

Reactivity of the Azepan-2-one Moiety

Azepan-2-one, a cyclic amide or lactam, is a key monomer in the production of Nylon 6. wikipedia.orgresearchgate.net Its reactivity is centered on the amide bond.

Ring-Opening Polymerization: The most significant reaction of azepan-2-one is the ring-opening polymerization to form Nylon 6. wikipedia.orgyoutube.com This can be initiated by water, acids, or bases. In the complex, the acidic proton of phenylacetic acid could potentially act as an initiator for cationic ring-opening polymerization upon heating.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 6-aminocaproic acid. wikipedia.org The presence of phenylacetic acid in the complex could facilitate acid-catalyzed hydrolysis.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam can be alkylated or acylated, although this is less common than reactions involving the carbonyl group. researchgate.net

Investigation of the Complex as a Precursor in Organic Synthesis (e.g., for novel building blocks)

The Phenylacetic acid--azepan-2-one (1/1) complex can be envisioned as a synthon for novel, bifunctional building blocks. The non-covalent bond between the two components could be maintained under certain conditions or strategically broken to allow for selective reactions.